3-Bromo-4-carboxyphenylboronic acid
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Overview
Description
3-Bromo-4-carboxyphenylboronic acid: is an organoboron compound with the molecular formula C7H6BBrO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and a carboxyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-carboxyphenylboronic acid typically involves the bromination of 4-carboxyphenylboronic acid. The process begins with the amidation of bromobenzoic acid with diisopropylamine to form 4-bromo-N,N-diisopropylbenzamide. This intermediate undergoes a substitution reaction at low temperatures (-75 to -80°C) in dry tetrahydrofuran to yield (4-(diisopropylcarbamyl)phenyl)boric acid. Finally, hydrolysis of this intermediate in the presence of lithium hydroxide monohydrate produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-carboxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.
Conditions: Typically performed in an organic solvent such as toluene or ethanol, under mild temperatures (50-100°C).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 3-Bromo-4-carboxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. These reactions are crucial for constructing complex organic molecules with high precision .
Biology and Medicine: In biological research, boronic acids, including this compound, are used as enzyme inhibitors. They can inhibit serine proteases and other enzymes, making them valuable tools in drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key reagent in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 3-Bromo-4-carboxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst. The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the new carbon-carbon bond . This process is highly efficient and allows for the precise formation of biaryl compounds.
Comparison with Similar Compounds
- 4-Carboxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: Compared to 4-Carboxyphenylboronic acid, 3-Bromo-4-carboxyphenylboronic acid has a bromine substituent, which can influence its reactivity and selectivity in coupling reactions. The presence of the bromine atom can enhance the compound’s ability to participate in cross-coupling reactions, making it a more versatile reagent in organic synthesis .
Properties
Molecular Formula |
C7H6BBrO4 |
---|---|
Molecular Weight |
244.84 g/mol |
IUPAC Name |
4-borono-2-bromobenzoic acid |
InChI |
InChI=1S/C7H6BBrO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) |
InChI Key |
KCVAVLJJWWMHEY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)Br)(O)O |
Origin of Product |
United States |
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